molecular formula C10H10O3S B3106314 Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo- CAS No. 158094-25-8

Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-

Cat. No.: B3106314
CAS No.: 158094-25-8
M. Wt: 210.25 g/mol
InChI Key: OFTSHHYNGUYKLB-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo- is a heterocyclic compound that contains a thiophene ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base to form a cyclohexenone intermediate. This intermediate then undergoes a cyclization reaction with sulfur to form the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester
  • 2-Amino-cyclohexane[b]thiophene-3-carboxylic acid ethyl ester

Uniqueness

Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo- is unique due to its specific substitution pattern and the presence of both a thiophene ring and an acetic acid moiety. This combination of features provides it with distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-8-2-1-3-9-7(8)4-6(14-9)5-10(12)13/h4H,1-3,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTSHHYNGUYKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(S2)CC(=O)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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